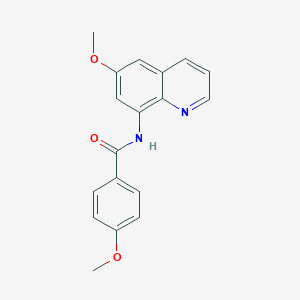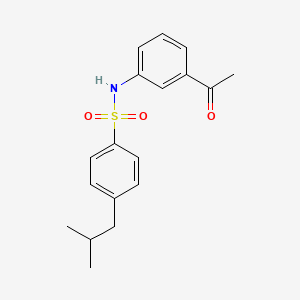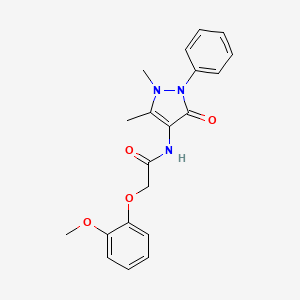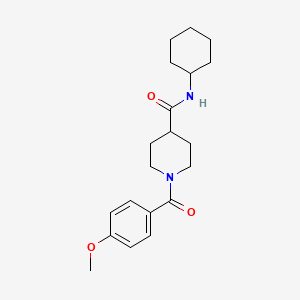
4-methoxy-N-(6-methoxy-8-quinolinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-(6-methoxy-8-quinolinyl)benzamide, also known as GW 806742X, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a pharmaceutical agent. This compound belongs to the class of quinoline derivatives and has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The mechanism of action of 4-methoxy-N-(6-methoxy-8-quinolinyl)benzamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and viral infections. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In addition, this compound has been found to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. Furthermore, this compound has been shown to inhibit the replication of certain viruses, including HIV and hepatitis B.
实验室实验的优点和局限性
One of the advantages of using 4-methoxy-N-(6-methoxy-8-quinolinyl)benzamide in lab experiments is its broad range of biological activities. This compound has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a versatile tool for scientific research. In addition, the synthesis method for this compound is efficient and reproducible, making it easy to obtain in large quantities.
However, there are also limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that specifically target its biological effects. In addition, this compound has not yet been tested in clinical trials, so its potential as a pharmaceutical agent is still uncertain.
未来方向
There are several future directions for research on 4-methoxy-N-(6-methoxy-8-quinolinyl)benzamide. One direction is to further elucidate the mechanism of action of this compound, which will help to inform the design of experiments that specifically target its biological effects. Another direction is to test this compound in animal models of inflammatory diseases, cancer, and viral infections, to determine its efficacy and potential side effects. Finally, future research could focus on developing derivatives of this compound that have improved pharmacological properties, such as increased potency and selectivity.
合成方法
The synthesis of 4-methoxy-N-(6-methoxy-8-quinolinyl)benzamide involves the reaction of 4-methoxybenzoic acid with 6-methoxy-8-quinolinecarboxylic acid in the presence of thionyl chloride and dimethylformamide. The resulting product is then treated with ammonia to yield the final compound. This synthesis method has been reported in several scientific publications and has been found to be efficient and reproducible.
科学研究应用
The potential applications of 4-methoxy-N-(6-methoxy-8-quinolinyl)benzamide in scientific research are numerous. This compound has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, this compound has been shown to have anti-cancer properties, making it a potential candidate for the treatment of various types of cancer. Furthermore, this compound has been found to have anti-viral properties, making it a potential candidate for the treatment of viral infections such as HIV and hepatitis B.
属性
IUPAC Name |
4-methoxy-N-(6-methoxyquinolin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-14-7-5-12(6-8-14)18(21)20-16-11-15(23-2)10-13-4-3-9-19-17(13)16/h3-11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMUUCFGHDSOLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)OC)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5836413.png)

![7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5836420.png)
![4-[(4-ethylbenzyl)amino]phenol](/img/structure/B5836425.png)

![2-[(2-oxopropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5836430.png)
![N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836434.png)
![2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine](/img/structure/B5836437.png)






